Difenacoum

Descripción

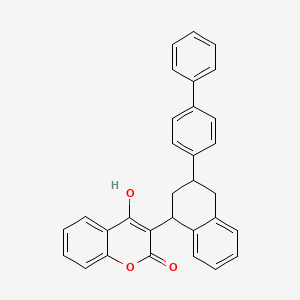

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-3-[3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O3/c32-30-26-12-6-7-13-28(26)34-31(33)29(30)27-19-24(18-23-10-4-5-11-25(23)27)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-17,24,27,32H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQITOLOYMWVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058128 | |

| Record name | Difenacoum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless solid; [HSDB] | |

| Record name | Difenacoum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

290 °C (decomposes before boiling) | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water at 20 °C, 84 mg/L (pH 9.3); 2.5 mg/L (pH 7.3); 0.031 mg/L (pH 5.2), In water at 20 °C, 0.0025 mg/L at pH 4.0; 0.483 mg/L at pH 6.5; 3.72 mg/L at pH 8.9, Slightly soluble in alcohols; soluble in acetone, chloroform, and other chlorinated solvents., Moderately soluble in acetone and ethanol; practically insoluble in petroleum ether, In acetone, chloroform >50; ethyl acetate 2, benzene 0.6 (all in g/L at 25 °C) | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 21.5 °C | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000012 [mmHg], VP: 1.2X10-6 mm Hg at 45 °C, 5.0X10-11 mm Hg at 25 °C (Estimated high-end value) | |

| Record name | Difenacoum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Off-white powder | |

CAS No. |

56073-07-5 | |

| Record name | Difenacoum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56073-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenacoum [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056073075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenacoum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENACOUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBA3K9U26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

215-217 °C | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic and Biochemical Research on Difenacoum Action

Molecular Mechanisms of Difenacoum's Anticoagulant Activity

This compound exerts its anticoagulant effects by interfering with the synthesis of vitamin K-dependent blood clotting factors in the liver. chicken-meat-extension-agrifutures.com.aurrac.infosmolecule.comresearchgate.netregulations.gov This interference leads to impaired blood coagulation and, ultimately, internal bleeding. chicken-meat-extension-agrifutures.com.ausmolecule.comregulations.gov

Interaction with Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)

The primary molecular target of this compound, like other anticoagulant rodenticides, is the enzyme Vitamin K epoxide reductase (VKOR). chicken-meat-extension-agrifutures.com.aurrac.infosmolecule.comresearchgate.netnih.gov Specifically, this compound inhibits the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a key component of the vitamin K recycling pathway. smolecule.comnih.govresearchgate.netresearchgate.netnih.govreading.ac.uk VKORC1 is an integral membrane protein found in the endoplasmic reticulum. researchgate.netreading.ac.uk Anticoagulants bind specifically to the VKORC1 enzyme, inhibiting its activity. researchgate.net

Disruption of Vitamin K Recycling Pathway

Vitamin K is crucial for the post-translational gamma-carboxylation of several blood coagulation factors. eclinpath.comnih.govresearchgate.netjournalijar.com In this process, the reduced form of vitamin K (vitamin K hydroquinone) acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which carboxylates specific glutamic acid residues on precursor proteins of clotting factors. eclinpath.comjournalijar.com During this carboxylation, vitamin K hydroquinone (B1673460) is oxidized to vitamin K 2,3-epoxide. eclinpath.comnih.gov

For the vitamin K cycle to continue and ensure the ongoing synthesis of functional clotting factors, the vitamin K epoxide must be reduced back to vitamin K hydroquinone. eclinpath.comnih.gov This reduction is catalyzed by the VKOR complex, with VKORC1 playing a critical role. nih.govresearchgate.netnih.gov this compound inhibits VKORC1, blocking this essential step in the recycling pathway. chicken-meat-extension-agrifutures.com.aurrac.infosmolecule.comeclinpath.comresearchgate.netnih.govregulations.gov This disruption leads to a depletion of the active form of vitamin K (hydroquinone) and an accumulation of vitamin K epoxide. rrac.infonih.govregulations.gov

Effects on Coagulation Factor Synthesis

The depletion of vitamin K hydroquinone due to VKORC1 inhibition by this compound directly impairs the gamma-carboxylation of vitamin K-dependent coagulation factors. eclinpath.comnih.govresearchgate.netjournalijar.com These factors include Factor II (prothrombin), Factor VII (proconvertin), Factor IX (Christmas factor), and Factor X (Stuart-Prower factor), as well as the anticoagulant proteins C and S. smolecule.comeclinpath.comjournalijar.comtodaysveterinarypractice.com Without proper carboxylation, these proteins are synthesized in an inactive or non-functional form, often referred to as descarboxy coagulation factors. eclinpath.comnih.gov These non-carboxylated precursors cannot bind calcium or phospholipid membranes effectively and therefore cannot participate in the coagulation cascade to form fibrin. eclinpath.comnih.gov

The anticoagulant effect of this compound is not immediate because it affects the synthesis of new clotting factors rather than directly neutralizing existing ones. regulations.gov The onset of impaired coagulation and clinical signs is delayed until the pre-existing functional clotting factors are cleared from circulation, which depends on their respective half-lives. regulations.govtodaysveterinarypractice.com

Comparative Biochemical Studies of this compound with Other Anticoagulants

This compound is classified as a second-generation anticoagulant rodenticide, distinguishing it from first-generation compounds like warfarin (B611796). chicken-meat-extension-agrifutures.com.aurrac.infoarcjournals.orgbiolifesas.org Second-generation anticoagulants are generally more potent than their first-generation counterparts and were developed to be effective against rodents that had developed resistance to earlier compounds. chicken-meat-extension-agrifutures.com.aurrac.infobiolifesas.org This increased potency is linked to a greater affinity for the VKORC1 enzyme. rrac.info

Comparative studies have examined the effects of this compound alongside other anticoagulants. For instance, research comparing this compound and brodifacoum, another second-generation anticoagulant, on rat liver ultrastructure showed that brodifacoum caused more severe damage to liver cells than this compound at comparable time points. srce.hrresearchgate.net Both compounds induced changes like increased lysosomes, enlarged endoplasmic reticulum cisternae, and irregular sinusoids, but brodifacoum additionally led to more pronounced vacuole formation, mitochondrial damage, and chromatin clumping. srce.hrresearchgate.net

In terms of potency across different rodent species, studies have shown variations. For example, laboratory tests comparing warfarin, this compound, and brodifacoum on eight European rodent species found that brodifacoum generally exhibited the highest toxicity, while warfarin had the lowest. cambridge.org this compound's potency falls between these two, being more potent than first-generation rodenticides but generally less potent than brodifacoum, difethialone, and flocoumafen (B607463). chicken-meat-extension-agrifutures.com.aurrac.infoarcjournals.org

While all 4-hydroxycoumarin (B602359) anticoagulants are hypothesized to act at the same receptor site, VKORC1, studies in rabbits measuring the recovery of clotting factor synthesis after administration of different anticoagulants (including warfarin and this compound) showed different patterns of recovery. smolecule.com Warfarin showed a monophasic recovery, while this compound exhibited a more complex biphasic pattern. smolecule.com However, the slope of the intensity of effect-log (amount of drug in the body) curve was similar across these compounds, supporting the idea of a common receptor site. smolecule.com

Data on the oral LD50 values in rats illustrate the comparative toxicity of this compound relative to some other anticoagulants:

| Anticoagulant | Oral LD50 (mg/kg b.w. in Rats) |

| This compound | 1.8 arcjournals.orgsrce.hr |

| Bromadiolone (B606368) | 1.1 arcjournals.org |

| Brodifacoum | 0.25 - 0.63 arcjournals.org |

| Warfarin | 27.4 arcjournals.org |

Note: LD50 values can vary depending on the study and conditions.

This table indicates that this compound is significantly more potent than warfarin in rats, but less acutely toxic than bromadiolone and brodifacoum. arcjournals.org Despite differences in acute toxicity, this compound can achieve similar levels of rodent control as the more potent second-generation anticoagulants. arcjournals.org

Genetic and Biochemical Underpinnings of Susceptibility to this compound

The development of resistance to anticoagulant rodenticides, including this compound, is a significant challenge in pest control. researchgate.netdoc.govt.nznih.gov Resistance is often linked to genetic mutations, particularly in the VKORC1 gene, which encodes the target enzyme VKORC1. researchgate.netresearchgate.netnih.govreading.ac.uknih.govbelgianjournalofzoology.eurodentgreen.com These mutations can alter the structure of the VKORC1 protein, reducing its affinity for the anticoagulant or allowing for easier regeneration of vitamin K hydroquinone despite the presence of the toxicant. researchgate.netreading.ac.ukdoc.govt.nz

Numerous VKORC1 mutations have been identified in resistant rodent populations across different species and geographical locations. researchgate.netresearchgate.netnih.govreading.ac.uk For example, in brown rats (Rattus norvegicus), mutations such as Y139F and L120Q in the VKORC1 gene have been associated with anticoagulant resistance. researchgate.netnih.govbelgianjournalofzoology.eurodentgreen.com The L120Q mutation, specifically, has been reported to confer resistance to this compound, as well as warfarin, chlorophacinone, and bromadiolone in brown rats. nih.gov Elevated this compound metabolism has also been implicated in the this compound-resistant phenotype observed in Berkshire rats homozygous for the L120Q mutation in Vkorc1. smolecule.comnih.govrodentgreen.com

Resistance to this compound has been observed in certain strains of rats and mice. rrac.info Studies using blood clotting response tests can help discriminate between this compound-resistant and susceptible Norway rats by measuring clotting time after exposure to a discriminating dose of the anticoagulant. doc.govt.nzbelgianjournalofzoology.eu Susceptible animals show markedly reduced clotting activity, while resistant ones maintain shorter clotting times. doc.govt.nz

While VKORC1 mutations are considered a primary genetic basis for resistance, they may not fully explain all aspects of the phenomenon, suggesting that other genetic factors or compensatory mechanisms might be involved. researchgate.netreading.ac.uknih.gov Overexpression of certain cytochrome P450 sub-families has also been indicated as contributing to anticoagulant tolerance, including resistance to this compound, in conjunction with Vkorc1 mutations. rodentgreen.com

Furthermore, biochemical studies have investigated the characteristics of VKOR enzyme activity in susceptible and resistant rodents. In resistant samples, VKOR activity may remain at a higher percentage of original levels in the presence of the anticoagulant compared to susceptible samples. doc.govt.nz This altered enzyme activity at the biochemical level underpins the reduced sensitivity to the anticoagulant's inhibitory effects.

Genetic and Phenotypic Resistance to Difenacoum

Molecular Mechanisms of Difenacoum Resistance

The primary molecular mechanism of resistance to this compound involves alterations in the VKORC1 enzyme, the target of anticoagulant rodenticides tandfonline.comrodentgreen.com.

Vkorc1 Gene Mutations and Polymorphisms Conferring Resistance

Mutations and single nucleotide polymorphisms (SNPs) in the Vkorc1 gene are strongly associated with anticoagulant resistance in rodents tandfonline.comrodentgreen.comtukes.fi. These genetic changes can alter the structure and function of the VKORC1 enzyme, reducing its sensitivity to inhibition by this compound rrac.info.

Characterization of Specific Alleles (e.g., Y139C, L120Q, L128S, R33P)

Several specific Vkorc1 gene mutations have been identified and characterized for their role in conferring resistance to this compound.

Y139C (Tyrosine to Cysteine at position 139): This mutation is commonly found in house mice and brown rats and confers resistance to first-generation anticoagulants and second-generation anticoagulants like bromadiolone (B606368) and this compound tandfonline.comsyngentappm.comtukes.firesearchgate.nettandfonline.com.

L120Q (Leucine to Glutamine at position 120): This mutation has been reported in brown rats and is known to confer resistance to this compound, as well as other anticoagulants like warfarin (B611796) and bromadiolone nih.govreading.ac.ukpeerj.comresearchgate.net. Studies have shown that rats homozygous for the L120Q mutation can exhibit a severe this compound-resistant phenotype researchgate.net.

L128S (Leucine to Serine at position 128): This polymorphism has been found in house mice and is associated with resistance to first-generation anticoagulants and some second-generation compounds, including bromadiolone and this compound tukes.firesearchgate.net.

R33P (Arginine to Proline at position 33): This is considered a rarer mutation, found in brown rats, and is thought to confer resistance primarily to warfarin tandfonline.comtukes.fi. Its impact on this compound resistance is less established compared to the other mentioned mutations.

These specific alleles, among others, represent amino acid substitutions in the VKORC1 protein that reduce the binding affinity or inhibitory effect of this compound rrac.infobiorxiv.org.

Impact of Single Nucleotide Polymorphisms (SNPs) on Resistance Phenotypes

SNPs in the coding region of Vkorc1 are directly linked to anticoagulant resistance phenotypes tandfonline.com. These SNPs lead to amino acid changes in the VKORC1 enzyme, affecting its interaction with this compound tandfonline.comrodentgreen.com. The degree of resistance conferred by a specific SNP can vary, and the presence of multiple SNPs in an individual can potentially lead to higher levels of resistance microservices.es. Resistance mediated by Vkorc1 polymorphisms is often co-dominant, meaning heterozygous individuals are more susceptible than homozygous resistant individuals but less susceptible than wild-type rodents tandfonline.comtukes.fitandfonline.com.

Here is a table summarizing the impact of some key Vkorc1 mutations on this compound resistance:

| VKORC1 Mutation | Species | Impact on this compound Resistance | References |

| Y139C | House Mouse, Brown Rat | Confers resistance | tandfonline.comsyngentappm.comtukes.firesearchgate.nettandfonline.com |

| L120Q | Brown Rat | Confers resistance, can be severe in homozygotes | nih.govreading.ac.ukpeerj.comresearchgate.net |

| L128S | House Mouse | Confers resistance | tukes.firesearchgate.net |

| R33P | Brown Rat | Primarily warfarin resistance, less clear for this compound | tandfonline.comtukes.fi |

Non-Vkorc1 Genetic Factors and Multigenic Resistance to this compound

While Vkorc1 mutations are a primary cause of resistance, evidence suggests that non-Vkorc1 genetic factors and multigenic inheritance can also contribute to this compound resistance nih.govnih.govnih.gov. In some resistant strains, resistance may be multifactorial, involving the interaction of multiple genes nih.gov. It has been suggested that additional genes might be required to mediate resistance to second-generation anticoagulants like this compound, particularly in strains carrying certain Vkorc1 mutations that primarily confer resistance to first-generation compounds nih.gov. Studies have indicated that resistance phenotypes observed in some populations cannot be solely explained by Vkorc1 coding or intronic SNPs, implying the involvement of other genetic or non-genetic factors nih.gov.

Biochemical Pathways of this compound Detoxification in Resistant Strains

Beyond target-site resistance, altered metabolism and detoxification pathways can play a role in this compound resistance. Elevated levels of certain enzymes, such as cytochrome P450 (CYP) enzymes, have been suggested to contribute to anticoagulant resistance through increased metabolism and detoxification of the compound biorxiv.orgnih.govbiorxiv.org. Studies have demonstrated that elevated CYP450 oxidative metabolism leading to accelerated this compound detoxification is involved in the resistant phenotype observed in some rat populations, even those homozygous for Vkorc1 mutations like L120Q nih.gov. This suggests that enhanced metabolic breakdown of this compound can reduce the effective concentration of the anticoagulant at its target site, contributing to resistance nih.govunl.edu.

Evolution and Spread of this compound Resistance in Rodent Populations

The evolution and spread of this compound resistance are driven by the strong selection pressure imposed by the widespread use of this rodenticide tandfonline.comsyngentappm.comresearchgate.net. When this compound is applied, susceptible individuals are controlled, while resistant individuals survive and reproduce, passing on the resistance-conferring genes to their offspring tandfonline.comresearchgate.net. This leads to an increase in the frequency of resistance alleles within the population tandfonline.com.

Resistance to this compound has been reported in rodent populations since the 1980s, relatively soon after its introduction nih.gov. The geographical distribution of resistance mutations has spread across various regions, particularly in Europe tandfonline.comsyngentappm.comresearchgate.netreading.ac.uk. The spread of resistance can occur through the movement and migration of resistant individuals between populations researchgate.net. In areas where resistance is prevalent, the continued use of this compound can lead to the selection for and proliferation of resistant genotypes, potentially resulting in control failures bpca.org.uksyngentappm.comreading.ac.ukresearchgate.net. The high prevalence of Vkorc1 polymorphisms in wild rodent populations in many European countries highlights the significant impact of anticoagulant use on the genetic makeup of these populations tandfonline.comtukes.fi.

The development of resistance to this compound and other second-generation anticoagulants has necessitated the consideration of alternative control strategies and the monitoring of resistance levels in rodent populations syngentappm.combelgianjournalofzoology.eu.

Research into Strategies for this compound Resistance Management

Managing resistance to this compound is crucial for maintaining effective rodent control and mitigating the risks associated with prolonged or increased rodenticide use. Research into resistance management strategies focuses on understanding the genetic basis of resistance and predicting its spread and impact.

Molecular Diagnostics for Resistance Alleles

The identification of Vkorc1 gene mutations as the primary cause of anticoagulant resistance has paved the way for the development of molecular diagnostic techniques bpca.org.ukbpca.org.uk. These techniques allow for the detection of specific resistance alleles from biological samples (e.g., tissue) of rodents bpca.org.ukbpca.org.uk. By analyzing the genetic profile of rodent populations, pest management professionals and researchers can determine the prevalence and distribution of different resistance mutations in a given area syngentappm.com. This information is vital for implementing informed control strategies, such as selecting alternative rodenticides that are effective against the specific resistance alleles present, or employing non-chemical control methods where resistance levels are high nih.govsyngentappm.com. Molecular diagnostics provide a valuable tool for monitoring the spread of resistance and assessing the resistance status of rodent populations before initiating control measures syngentappm.com.

Modeling Resistance Dynamics in Managed Populations

Modeling plays a role in understanding and predicting the dynamics of anticoagulant resistance in managed rodent populations. While complex, models can incorporate factors such as the frequency of resistance alleles, the fitness costs associated with resistance in the absence of rodenticides, migration patterns, and the intensity and type of control measures applied pelgar.co.uk. Such models can help predict how resistance is likely to evolve and spread under different management scenarios pelgar.co.uk. Although specific models focused solely on this compound resistance dynamics were not extensively detailed in the search results, the application of spatio-temporal modeling to understand the fate and distribution of anticoagulant rodenticides in relation to animal populations indicates the potential for modeling to inform resistance management strategies by considering the broader ecological context frontiersin.org. The concept of resistance genes spreading in localized "pockets" also highlights the importance of understanding population dynamics in predicting resistance patterns pelgar.co.uk. Modeling can aid in evaluating the long-term effectiveness of different control tactics and developing strategies to slow the evolution and spread of resistance, ensuring the continued utility of anticoagulant rodenticides like this compound where appropriate unl.edunih.gov.

Environmental Behavior and Ecotoxicological Dynamics of Difenacoum

Environmental Fate and Transport Mechanisms of Difenacoum

The environmental fate of this compound is influenced by its chemical properties and interactions with various environmental matrices. It is characterized by low volatility and low aqueous solubility, which impact its distribution and transport in the environment herts.ac.ukinchem.orgepa.govepa.govesslabshop.com.

Persistence and Degradation Pathways in Environmental Matrices

This compound exhibits notable persistence in certain environmental compartments, with degradation rates varying depending on the specific conditions.

Photolytic degradation is a significant pathway for the transformation of this compound in aquatic environments when exposed to sunlight herts.ac.ukesslabshop.comnih.gov. Studies have shown that this compound undergoes rapid phototransformation in water, with reported half-lives on the order of about 8 hours or less nih.gov. Aqueous photolysis half-lives at different pH levels have been reported as approximately 0.14 days at pH 5, 0.34 days at pH 7, and 0.30 days at pH 9 nih.gov.

The degradation of this compound in soil systems is generally slow, particularly under aerobic conditions herts.ac.ukepa.govmyecolab.co.uknurture-group.co.uk. An aerobic soil half-life of 439 days has been reported epa.govnih.govmyecolab.co.uknurture-group.co.ukregulations.govamazonaws.com. This indicates that this compound can persist in soil for extended periods. Under anaerobic conditions, this compound has been found to be stable, with no significant degradation observed in an aquatic test after 49 days of incubation epa.govnih.govregulations.gov. Degradation products in soil biotic or sediment biotic degradation have not been clearly identified regulations.gov.

This compound demonstrates stability to hydrolysis across a range of pH values, although some pH dependence has been observed epa.govnih.govregulations.gov. It is reported to be stable to hydrolysis at pH 5, pH 7, and pH 9, with half-lives exceeding 1 year at 25 °C nih.gov. When tested under EPA Guidelines at 25 °C, this compound did not hydrolyze at pH 5, had a half-life of approximately 1000 days at pH 7, and a half-life of about 80 days at pH 9 nih.gov. This indicates that while generally stable to hydrolysis, degradation may be slightly more prone at higher pH levels epa.govregulations.gov.

Here is a summary of this compound's degradation half-lives:

| Environmental Matrix | Degradation Pathway | Half-life (approximate) | Conditions | Source |

| Water | Photolysis | 0.14 - 0.34 days | pH 5-9, sunlight | nih.gov |

| Soil | Aerobic | 439 days | epa.govnih.govmyecolab.co.uknurture-group.co.ukregulations.govamazonaws.com | |

| Aquatic | Anaerobic | Stable (>49 days) | Incubation | epa.govnih.govregulations.gov |

| Water | Hydrolysis | >1 year (pH 5, 7, 9) | 25 °C | nih.gov |

| Water | Hydrolysis | ~1000 days (pH 7) | 25 °C, EPA | nih.gov |

| Water | Hydrolysis | ~80 days (pH 9) | 25 °C, EPA | nih.gov |

Aerobic and Anaerobic Degradation in Soil Systems

Mobility and Sorption Characteristics in Soil and Sediment

This compound's mobility in soil is considered low due to its sorption characteristics herts.ac.ukinchem.orgmyecolab.co.uk. Based on estimated Koc values, this compound is expected to be immobile or hardly mobile in soil, particularly in acidic conditions epa.govnih.gov. The estimated Koc can be as high as 4.8 x 10^6, suggesting very low mobility nih.gov. While it is considered immobile in acidic environments (Koc > 400,000 mL/g o.c. at pH 4.43), it may show increased mobility in alkaline environments (Koc < 18 mL/g o.c. at pH 8.46) epa.gov. At neutral conditions, it is estimated to be hardly mobile (Koc = 40,000 mL/g o.c.) epa.gov. The low solubility of this compound also limits its transport through runoff epa.govregulations.gov. It is expected to adsorb to suspended solids and sediment if released into water nih.gov.

Bioaccumulation and Biomagnification Potential in Ecological Food Chains

This compound has a high potential for bioaccumulation in organisms herts.ac.uknih.govmyecolab.co.uknurture-group.co.ukamazonaws.com. Bioaccumulation refers to the buildup of a substance in the tissues of a single organism over time biologyjunction.comalbert.ioepa.govbyjus.com. An estimated Bioconcentration Factor (BCF) of 6580 suggests a very high potential for bioconcentration in aquatic organisms, assuming the compound is not metabolized by the organism nih.gov.

Biomagnification, the increasing concentration of a substance at successively higher trophic levels in a food chain, is also a concern with this compound biologyjunction.comalbert.iobyjus.com. As a persistent anticoagulant, this compound can move up the food chain and accumulate in predators and scavengers that consume exposed rodents nih.gov. Residues of this compound have been detected in dead barn owls, indicating secondary exposure in non-target wildlife inchem.orgnih.govwikipedia.org. The slow elimination of this compound in animals contributes to its potential for accumulation over repeated exposures chicken-meat-extension-agrifutures.com.auregulations.gov. Studies have shown that whole-body residues may increase as the chemical bioaccumulates with repeat feedings epa.gov.

| Process | Description | Relevance to this compound |

| Bioaccumulation | Buildup of a substance in an individual organism over time biologyjunction.comalbert.ioepa.govbyjus.com. | High potential indicated by estimated BCF nih.gov. Properties suggest accumulation in tissues myecolab.co.uknurture-group.co.uk. |

| Biomagnification | Increasing concentration of a substance at higher trophic levels in a food chain biologyjunction.comalbert.ioepa.govbyjus.com. | Concern due to persistence and consumption of exposed rodents by predators and scavengers nih.gov. Detected in barn owls inchem.orgnih.govwikipedia.org. |

Ecotoxicological Investigations in Non-Target Organisms

The use of this compound poses risks to non-target animals, primarily through direct consumption of bait (primary exposure) or indirectly through consuming poisoned animals (secondary and tertiary exposure). diva-portal.orginchem.orgsprep.org Studies have consistently detected this compound residues in a variety of non-target species, indicating widespread exposure in areas where it is used. oekotoxzentrum.chnih.govnerc.ac.uk

Population-Level Impacts on Terrestrial and Aquatic Ecosystems

While there is widespread evidence of this compound exposure and poisoning in individual non-target animals, the extent of population-level impacts is less understood globally. cms.int However, localized population impacts have been documented, particularly in small mammals on intensively baited islands where immigration is limited. researchgate.net Studies have also suggested potential implications for population declines in certain predatory bird species, such as Eurasian Sparrowhawks in Britain, where high prevalence of SGARs, including this compound, has been detected. nerc.ac.uk

Indirect effects on ecosystems can also occur. For example, the loss of prey items (rodents) due to rodenticide use can indirectly impact their predators. regulations.gov Similarly, potential losses of seed dispersers could affect terrestrial and semi-aquatic plants. regulations.gov

In aquatic ecosystems, this compound is classified as very highly toxic to freshwater fish and invertebrates and can cause reductions in aquatic non-vascular plants. regulations.gov Exposure in aquatic environments is generally expected to be low if products are used according to label directions. regulations.gov However, runoff can transport the active ingredient to aquatic systems, leading to primary and secondary exposure for aquatic organisms. regulations.gov While risk quotients for freshwater fish and invertebrates have been calculated as low in some assessments, suggesting minimal risk, the potential for exposure exists. regulations.gov The prevalence of this compound has been linked to proximity to riverbeds in some studies, suggesting a contamination pathway in inland aquatic ecosystems. researchgate.net

Environmental Risk Assessment Methodologies for this compound (excluding specific human risk)

Environmental risk assessments for this compound in non-target organisms typically involve evaluating potential hazards and exposure routes. unl.edu Methodologies include assessing acute and chronic toxicity to relevant species, such as birds, mammals, fish, and invertebrates. herts.ac.ukregulations.govunl.edu Exposure assessment models are used to estimate potential exposure levels through primary and secondary routes, considering factors like bait concentration, consumption rates, and the likelihood of encountering poisoned prey. unl.eduepa.gov

Risk quotients (RQs) are calculated by comparing estimated exposure levels to toxicity endpoints (e.g., LD50 or NOAEL values) for different taxonomic groups. regulations.govunl.edu RQs are used to determine the potential for adverse effects and whether risks exceed levels of concern (LOCs). regulations.govepa.gov

Data from toxicity studies, residue monitoring in wildlife, and incident reports are crucial for these assessments. unl.eduepa.govca.gov However, challenges exist, including the availability of comprehensive ecotoxicological data for all relevant species and the complexity of modeling exposure through intricate food webs. herts.ac.ukcms.int Assessing population-level impacts from individual exposures also remains a challenge. cms.intoup.com Risk mitigation measures, such as restricting use to professional applicators, using tamper-resistant bait stations, and proper disposal of carcasses and uneaten bait, are considered and incorporated into risk management strategies. diva-portal.orgsprep.orgwires.org.aueuropa.eu

Table 2: Summary of Ecotoxicity Classifications for this compound

| Organism Group | Toxicity Classification | Source |

| Freshwater Fish | Very highly toxic | herts.ac.ukregulations.gov |

| Freshwater Invertebrates | Very highly toxic | herts.ac.ukregulations.gov |

| Aquatic Non-vascular Plants | Causes reductions in population size | regulations.gov |

| Birds | Highly toxic | herts.ac.uk |

| Mammals | Highly toxic | herts.ac.uk |

| Aquatic Invertebrates | Moderately toxic | herts.ac.uk |

Environmental risk assessments for SGARs like this compound also consider their persistence and potential for bioaccumulation and biomagnification in the food chain. es.govt.nzoekotoxzentrum.chwires.org.au The long half-lives of SGARs in animal tissues are a key factor in their risk profile for non-target predators and scavengers. diva-portal.orges.govt.nzregulations.gov

Analytical Methodologies for Difenacoum Detection and Quantification

Chromatographic Techniques for Difenacoum Analysis

Chromatography plays a vital role in separating this compound from other compounds present in a sample matrix before detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the determination of this compound in various sample types, including animal tissues and rodenticide baits. inchem.orgoup.comrsc.orgnih.gov Reversed-phase HPLC is commonly employed for the analysis of anticoagulant rodenticides, including this compound. oup.comrsc.orgnih.gov Detection methods coupled with HPLC for this compound include fluorescence detection and UV detection. oup.comnih.gov

Research findings demonstrate the application of HPLC for this compound analysis in different matrices:

A reversed-phase HPLC method with fluorescence detection was developed and validated for the simultaneous detection of six anticoagulant rodenticides, including this compound, in hen yolk and albumen. The method showed limits of detection of 0.003 mg/kg for this compound in yolk and 0.0015 mg/kg in albumen, with recoveries ranging from 51% to 95% for yolk and 79% to 99% for albumen. nih.gov

Another reversed-phase HPLC method for the analysis of eight anticoagulant rodenticides in animal liver, including this compound, utilized gradient elution and fluorimetric detection for coumarinic rodenticides. This method reported a limit of detection of 0.01 µg/g for this compound in liver and recoveries around 51.7%. oup.comnih.gov

HPLC with UV detection has been used for the determination of this compound in finished rodenticide baits. One method described the analysis of 0.005% this compound baits with an error of less than 10%, involving sample maceration, column chromatography cleanup, and UV detection at 254 nm. rsc.org This method was also applicable to technical this compound and concentrates. rsc.org

Analytical methods for this compound determination have included HPLC with a detection limit of 0.01 mg/litre. inchem.org

Table 1 summarizes some research findings using HPLC for this compound analysis:

| Matrix | Detection Method | Limit of Detection (LOD) | Recovery (%) | Reference |

| Hen Yolk | Fluorescence | 0.003 mg/kg | 51-95 | nih.gov |

| Hen Albumen | Fluorescence | 0.0015 mg/kg | 79-99 | nih.gov |

| Animal Liver | Fluorimetric | 0.01 µg/g | 51.7 | oup.comnih.gov |

| Finished Bait | UV (254 nm) | Not specified | < 10% error | rsc.org |

| General | Not specified | 0.01 mg/litre | Not specified | inchem.org |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, a more recent evolution of HPLC, offers improved speed, resolution, and sensitivity due to smaller particle size stationary phases. UPLC is increasingly coupled with mass spectrometry for the analysis of this compound and other anticoagulant rodenticides. oup.comd-nb.info

A validated UHPLC-MS/MS method has been developed for the separation and quantitative analysis of five superwarfarins, including this compound, in human plasma. researchgate.net Another study developed a UHPLC-MS/MS method for the quantification of six anticoagulant rodenticides, including this compound, in canine blood and faeces. d-nb.info This method utilized a UPLC® BEH C18 column and positive electrospray ionization with multiple reaction monitoring transitions. d-nb.info

Gas Chromatography (GC)

While HPLC and LC-MS based methods are predominant for anticoagulant rodenticides due to their low volatility and relatively high molecular weight, GC is less commonly reported for the direct analysis of intact this compound. researchgate.net However, GC-MS has been mentioned in the context of spectral information for this compound, suggesting its potential use, possibly after derivatization or for the analysis of degradation products. nih.gov One review indicates limited use of GC-MS in the analysis of anticoagulant rodenticides. researchgate.net

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) provides highly sensitive and selective detection capabilities, making it an invaluable tool when coupled with chromatography for the analysis of this compound, particularly in complex biological and environmental matrices where high sensitivity and specificity are required. sasa.gov.ukchromatographyonline.comoup.comnih.govresearchgate.netacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is used for the identification and quantification of this compound. researchgate.netacs.org LC-MS methods can utilize different ionization techniques, such as electrospray ionization (ESI). sasa.gov.ukoup.comnih.govresearchgate.netacs.org

Sensitive and reliable LC-MS methods have been developed for the determination of anticoagulant rodenticides, including this compound, in whole blood. researchgate.net These methods often employ selected ion recording (SIR) for monitoring negative ions of the analyzed compounds. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, also known as tandem mass spectrometry, offers enhanced selectivity and sensitivity compared to single-stage MS by employing multiple stages of mass analysis. This technique is considered a powerful tool for the definitive identification and quantification of this compound in various matrices, including biological samples and environmental specimens. sasa.gov.ukchromatographyonline.comoup.comnih.govresearchgate.netacs.orgd-nb.inforesearchgate.netnih.govnih.govnih.gov

LC-MS/MS methods for this compound often use multiple reaction monitoring (MRM) mode, where specific precursor ions and their characteristic fragment ions are monitored. oup.comnih.govresearchgate.netd-nb.inforesearchgate.netnih.govnih.govnih.gov Electrospray ionization (ESI), particularly in positive or negative ion mode, is commonly used. sasa.gov.ukoup.comnih.govacs.orgresearchgate.netnih.govnih.govnih.gov

Detailed research findings highlight the application and performance of LC-MS/MS for this compound analysis:

A validated LC-MS/MS method for simultaneous identification and quantification of nine rodenticides, including this compound, in whole blood utilized a UPLC system and a triple quadrupole mass spectrometer operating in MRM mode. oup.comnih.gov Electrospray ionization in positive mode was found optimal for this compound. oup.comnih.gov The method involved ethyl acetate (B1210297) extraction and achieved limits of detection ranging from 0.5 to 1 ng/mL and a limit of quantitation of 2 ng/mL for all analytes. oup.comnih.gov Calibration curves were linear in the range of 2–200 ng/mL. oup.comnih.gov

LC-MS/MS has been successfully applied for the qualitative identification of anticoagulant rodenticides, including this compound, in blood, serum, and plasma using ESI in the negative mode and monitoring two transitions for each analyte. nih.gov

A method for the analysis of anticoagulant rodenticides in animal tissue using HPLC-ESI-MS/MS detection with negative ion mode achieved selective and sensitive analysis of this compound residues. sasa.gov.uk This method involved extraction and GPC cleanup. sasa.gov.uk Figure 3 in one study shows an ion chromatogram corresponding to a this compound residue detected in a liver extract. sasa.gov.uk

LC-MS/MS methods have been developed for the determination of this compound in sediment with a limit of quantitation (LOQ) of 0.01 mg/kg. epa.gov This method involved extraction with acetone (B3395972)/hexane and SPE cleanup. epa.gov

Chiral LC-MS/MS methods have been developed to separate and quantify the stereoisomers of superwarfarins, including this compound, in human plasma. nih.govnih.gov These methods used chiral-phase HPLC separation online with tandem mass spectrometric analysis in positive ion electrospray and selected-reaction monitoring. nih.govnih.gov Lower limits of quantitation for this compound stereoisomers were between 0.87 and 2.55 ng/mL. nih.govnih.gov

A multi-target screening strategy based on LC-MS/MS has been developed for rodenticide analysis in forensic toxicology, including this compound, in human plasma and post-mortem blood, and can also be used for animal testing. chromatographyonline.com

LC-MS/MS is widely developed for rapid screening and trace detection of anticoagulant rodenticides due to its sensitivity and selectivity, overcoming limitations of some other methods like HPLC-UV or GC-MS. acs.org

Table 2 summarizes some research findings using LC-MS/MS for this compound analysis:

| Matrix | Ionization Mode | LOQ / LOD | Additional Details | Reference |

| Whole Blood | ESI+ | LOQ: 2 ng/mL | Simultaneous analysis of 9 rodenticides, MRM | oup.comnih.gov |

| Blood, Serum, Plasma | ESI- | Qualitative ID | Simultaneous identification, MRM | nih.gov |

| Animal Tissue | ESI- | Selective & Sensitive | Coupled with HPLC, GPC cleanup | sasa.gov.uk |

| Sediment | Not specified | LOQ: 0.01 mg/kg | Acetone/hexane extraction, SPE cleanup | epa.gov |

| Human Plasma | ESI+ | LLOQ: 0.87-2.55 ng/mL | Chiral separation of stereoisomers, MRM | nih.govnih.gov |

| Human/Animal Plasma/Blood | Not specified | Low concentration ranges | Multi-target screening strategy | chromatographyonline.com |

| Animal Samples | ESI- | Sensitive & Selective | Coupled with HPLC, Modified QuEChERS sample prep | acs.org |

| Canine Blood/Faeces | ESI+ | LOQ: 1.5-2.7 ng/mL or ng/g | UHPLC system, Liquid-liquid extraction, MRM | d-nb.info |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. While GC-MS is a powerful tool in analytical chemistry, the analysis of anticoagulant rodenticides like this compound by GC-MS can present challenges. This compound, being a relatively large and less volatile molecule compared to many typical GC analytes, may undergo thermal degradation in the hot injection port of a GC system. ojp.gov This can lead to the formation of breakdown products rather than the detection of the intact molecule, potentially affecting the sensitivity and accuracy of the analysis. ojp.gov

Despite these challenges, GC-MS has been explored for the analysis of anticoagulant drugs, including this compound. However, studies have indicated that this compound may degrade on-column in GC-MS systems, resulting in a lack of sensitivity for detecting the intact compound in certain samples. ojp.gov Attempts to derivatize anticoagulant drugs, such as using hydroxylamine (B1172632) hydrochloride or BSTFA, to improve their volatility and stability for GC-MS analysis have not always been successful in preventing degradation issues. ojp.gov

In some forensic toxicology workflows, routine GC-MS screens for toxic substances may not detect anticoagulant rodenticides like this compound effectively due to poor recoveries during extraction and instrument sensitivity limitations. ojp.gov

Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS)

Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS) is an ambient ionization technique that allows for the rapid analysis of solid and liquid samples with minimal to no sample preparation. msconsult.dkchromatographytoday.com This technique involves the thermal desorption of analytes from a sample, followed by ionization in a DART source and subsequent mass analysis. chromatographytoday.comrsc.org

TD-DART-MS has been investigated for the detection of anticoagulant rodenticides, including this compound, in various matrices, such as drug mixtures. msconsult.dknih.gov This method has shown potential as a rapid and sensitive tool for the detection of this compound, even in the presence of complex matrices. msconsult.dknih.govfrontiersin.org

In TD-DART-MS, parameters such as the thermal desorber temperature and DART gas flow rate can be optimized to enhance the detection of target analytes like this compound. msconsult.dknih.gov Studies have shown that using helium or nitrogen as the DART ionization gas can influence the signal intensity for this compound, with a slight enhancement observed when using helium in one study. msconsult.dknih.gov

TD-DART-MS offers advantages in terms of speed and reduced sample preparation compared to traditional methods like GC-MS or LC-MS/MS, although the latter techniques are often more sensitive for quantification. msconsult.dk TD-DART-MS has been shown to be capable of detecting this compound individually and in mixtures, providing a tool for rapid identification in forensic or public health contexts. msconsult.dknih.gov

Sample Preparation and Extraction Techniques for this compound Analysis

Effective sample preparation and extraction techniques are critical for isolating this compound from diverse matrices and concentrating it for subsequent analysis by techniques such as GC-MS, LC-MS, or TD-DART-MS. The choice of method depends heavily on the sample matrix.

For the analysis of this compound in soil, extraction methods using solvent mixtures like chloroform (B151607) and acetone (1:1) have been employed. epa.gov The extract is typically concentrated, followed by purification steps such as column chromatography using materials like Florisil and sodium sulphate. epa.gov The purified eluates are then dried and reconstituted in a suitable solvent for analysis. epa.gov Another validated method for this compound in sediment involves extraction with acetone/hexane (80:20, v/v), followed by solid-phase extraction (SPE) clean-up using MAX SPE cartridges and elution with a mixture of ethyl acetate, methanol (B129727), and formic acid. epa.gov

Analysis of this compound in finished baits often involves maceration of the sample in a solvent mixture, such as methanol-formic acid, followed by clean-up using column chromatography on Florisil-silica gel. rsc.org

For biological samples like blood and liver, various extraction and clean-up procedures have been developed. Protein precipitation with solvents like acetonitrile (B52724) or methanol is a common initial step for blood samples. nih.govresearchgate.netresearchgate.netchromatographyonline.com Solid-phase extraction (SPE) is frequently used for further purification and concentration of anticoagulant rodenticides from biological matrices. nih.govresearchgate.netoup.com Different sorbents, including Florisil, primary-secondary amine (PSA), C18, and basic alumina (B75360), have been utilized in SPE cartridges or in dispersive SPE (dSPE) approaches like QuEChERS for cleaning up extracts from blood and liver tissue. oup.comnih.govnih.gov

A modified QuEChERS method has been validated for the extraction of anticoagulant rodenticides, including this compound, from animal blood and liver tissue. oup.comnih.gov This method utilizes a combination of magnesium sulfate, PSA, Florisil, and basic alumina for clean-up of blood samples, with the addition of C18 sorbent for liver tissue extracts to improve sample cleanliness. oup.comnih.gov This approach has been shown to reduce processing time and solvent consumption compared to traditional SPE methods. oup.comnih.gov

Research findings on extraction efficiencies for this compound vary depending on the matrix and method used. For instance, in a modified QuEChERS method for animal blood and liver, recoveries for this compound were reported to range up to 116% at method detection limits. oup.com In a method for sediment analysis using acetone/hexane extraction and SPE, recoveries were assessed as part of the validation process. epa.gov

Development and Validation of Rapid Detection Assays

The development and validation of rapid detection assays for this compound are important for situations requiring quick screening or preliminary identification, such as in forensic investigations or environmental monitoring. While traditional chromatographic methods offer high accuracy and sensitivity, they can be time-consuming.

High-performance liquid chromatography (HPLC) with fluorescence detection has been described as a rapid and sensitive method for the determination of this compound, including its diastereomers, in biological samples like blood and liver. nih.gov This method involves simplified sample preparation to reduce time and manipulation. nih.gov

Ambient mass spectrometry techniques, such as DART-MS, are being explored for rapid screening of toxicants, including this compound, in various matrices like poison baits and autopsy specimens. frontiersin.org These methods offer the advantage of minimal sample preparation and fast analysis times. chromatographytoday.comfrontiersin.orgresearchgate.net While not always providing the same level of quantitative accuracy as traditional methods, rapid screening methods can quickly indicate the presence of this compound, guiding further, more detailed analysis if necessary. frontiersin.org

Comparative Metabolism and Pharmacokinetic Studies of Difenacoum in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Studies in laboratory animals indicate that difenacoum is readily absorbed following oral administration. epa.gov It can also be absorbed through the skin and respiratory system. who.int In rats, absorption is rapid, with peak blood concentrations reached approximately four hours after a single oral dose. epa.gov

Following absorption, this compound and its metabolites become widely distributed throughout the body. epa.gov The highest concentrations are consistently found in the liver and pancreas. epa.govepa.govwikipedia.org Despite being a highly lipophilic compound, its distribution is not significantly affected by fat content in tissues due to a high affinity for specific binding sites. epa.gov

Absorbed this compound undergoes extensive metabolism. regulations.gov The primary route of elimination for the parent compound and its metabolites in various species is through the feces, with only small amounts recovered in the urine. who.intepa.govchicken-meat-extension-agrifutures.com.au Excretion is noted to be slow, with the greatest amount being eliminated within the first 24 hours after dosing, followed by a much slower rate thereafter. epa.gov

Biotransformation Pathways of this compound

The biotransformation of this compound is a critical factor influencing its persistence and toxicological profile. Metabolism primarily occurs in the liver, where the compound is converted into various metabolites. epa.govregulations.gov

Role of Cytochrome P450 Enzymes in Metabolism

The cytochrome P450 (CYP450) enzyme system plays a significant role in the metabolism of this compound. nih.govfao.org Research has demonstrated that elevated CYP450-mediated oxidative metabolism results in the accelerated detoxification of this compound. nih.govfao.org This mechanism has been identified as a component of resistance in certain rat populations, such as the Berkshire strain, which exhibit extreme resistance to the compound. nih.govfao.org The expression of CYP450 enzymes can differ between species, which may contribute to variations in elimination rates and susceptibility. frontiersin.org

Identification of this compound Metabolites

While it is known that this compound is extensively metabolized, the specific structures of its metabolites are not fully characterized in publicly available literature. herts.ac.uk Studies in rats have identified the presence of the parent compound along with multiple metabolites in the liver. epa.govregulations.gov In one study, up to four different metabolites were detected in the livers of rats administered a low dose, while two were found in high-dose animals. regulations.gov These investigations confirmed that both the parent compound and at least two of its hepatic metabolites are eliminated in the feces. regulations.gov Another rat study noted five unidentified metabolites in the liver, which accounted for 53% of the total radioactivity in the liver extract. epa.govepa.gov

Tissue Distribution and Elimination Kinetics

The distribution and elimination of this compound are characterized by significant accumulation in the liver and a slow, multiphasic elimination pattern. epa.govwho.int

Following a single oral dose in rats, the highest percentage of radioactivity is found in the liver. epa.govwho.int A study using radiolabeled this compound provided a detailed look at its distribution. epa.govepa.gov

| Tissue | Percentage of Dose | Source |

|---|---|---|

| Liver | 42% | epa.govepa.gov |

| Pancreas | 0.48% | epa.govepa.gov |

| Kidney | 0.22% | epa.govepa.gov |

| Salivary Glands | 0.09% | epa.govepa.gov |

The elimination of this compound from tissues is biphasic, featuring an initial rapid phase followed by a much slower terminal phase. who.intepa.govunl.edu This slow elimination contributes to the compound's persistence. epa.gov The half-life varies between tissues and across species. who.intchicken-meat-extension-agrifutures.com.audoc.govt.nz

| Species | Tissue | Half-Life (Terminal Phase) | Source |

|---|---|---|---|

| Rat | Liver | ~118-120 days | who.intchicken-meat-extension-agrifutures.com.audoc.govt.nz |

| Rat | Kidney | Biphasic, slower than liver | who.int |

| Rat | Pancreas | ~182 days | who.int |

| Mouse | Liver | ~62 days | chicken-meat-extension-agrifutures.com.au |

| Mouse | Plasma | ~20.4 days | unl.edu |

Comparative Pharmacokinetics Across Different Rodent and Non-Target Wildlife Species

Pharmacokinetic properties of this compound show notable differences between animal species and even between its own isomers. chicken-meat-extension-agrifutures.com.aunih.gov

In rodents, the hepatic half-life of this compound is significantly longer in rats (approx. 120 days) compared to mice (approx. 62 days). chicken-meat-extension-agrifutures.com.au

This compound exists as a mixture of cis- and trans-isomers, which have different pharmacokinetic profiles. nih.govresearchgate.net Commercial formulations typically contain a majority of cis-isomers (around 57%) and a smaller proportion of trans-isomers (around 43%). nih.govresearchgate.net Studies have shown that the trans-isomer is metabolized or eliminated more rapidly than the cis-isomer. epa.govepa.gov One study in rats found that the half-life of the trans-isomers in the liver was five-fold shorter than that of the cis-isomers. nih.gov This differential persistence means that the cis-isomers are more likely to bioaccumulate. researchgate.net

| Isomer | Relative Persistence | Relative Half-Life | Source |

|---|---|---|---|

| cis-Isomer | Higher (bioaccumulates) | Longer | nih.govresearchgate.net |

| trans-Isomer | Lower | 5-fold shorter than cis-isomer | nih.gov |

The persistence of this compound also poses a risk to non-target wildlife through secondary poisoning. researchgate.net Residues have been detected in various predators. For example, in the UK, this compound was the most frequently detected second-generation anticoagulant in polecats (Mustela putorius). epa.gov Residues have also been found in non-target avian species like barn owls, demonstrating that the compound persists in the food chain. epa.govdiva-portal.org Studies in red foxes have shown good concordance between this compound residues found in feces and the liver, reflecting its primary fecal elimination route. nih.gov

Advanced Chemical Research and Synthesis of Difenacoum

Synthetic Methodologies for Difenacoum Production

The synthesis of this compound typically involves multi-step organic reactions starting from simpler coumarin (B35378) derivatives. smolecule.com A general synthetic pathway includes the formation of the coumarin backbone, usually from phenolic compounds and appropriate aldehydes or ketones, followed by the introduction of the biphenyl (B1667301) group. smolecule.com

An improved synthesis method for this compound and other related 3-[3-(p-substituted phenyl)-1,2,3,4-tetrahydro-1-naphthyl]-4-hydroxycoumarins involves the formation of a crucial carbon-carbon bond using organocopper methodology. rsc.org This method also incorporates the coupling of the 4-hydroxycoumarin (B602359) moiety to the 3-biphenyl tetralin unit under strongly acidic conditions. rsc.org

Another synthetic approach for related compounds like brodifacoum and difethialone, which share structural similarities with this compound, involves Friedel-Crafts acylation, intramolecular ring cyclization, and condensation reactions in the presence of Brønsted-Lowry acids. researchgate.netnih.gov Specifically, the construction of the C3-C1′ and C9′-C1′ bonds can be achieved through a condensation reaction using AcOH/H2SO4 and intramolecular ring cyclization. nih.gov The C3′-C1′′ bond formation can be established via a Friedel-Crafts acylation reaction. nih.gov These methods highlight the complex organic chemistry involved in synthesizing this class of anticoagulants.

Stereochemistry and Isomer-Specific Research

This compound possesses two chiral centers, leading to the existence of stereoisomers. researchgate.net The commercially available product is typically a mixture of cis and trans isomers. nih.govresearchgate.net Research into the stereochemistry of this compound is ongoing, particularly to develop more environmentally friendly formulations. smolecule.com

Isolation and Characterization of Cis- and Trans-Isomers

This compound, as a second-generation anticoagulant rodenticide, exists as a mixture of cis and trans isomers. google.com The technical grade this compound used in formulations has historically contained a mixture of these isomers, with the cis isomer typically making up a larger percentage (around 55% to 72%) compared to the trans isomer. google.com Separation and quantification of these diastereomers can be achieved using techniques such as ultrahigh-pressure liquid chromatography-tandem mass-spectrometry (UHPLC-MS/MS). researchgate.net This method, validated according to regulatory guidelines, can resolve pairs of cis/trans diastereomers in a relatively short time. researchgate.net

Differential Pharmacokinetics and Biochemical Activity of Isomers

Studies have explored the differences in properties between the diastereomers of this compound. nih.govresearchgate.net Research indicates that the metabolism and elimination of the trans-isomer of this compound are more rapid than those of the cis-isomer. inchem.orgwho.int In rats, the elimination from the liver and kidney shows a biphasic pattern, with an initial rapid phase followed by a slower phase with a significantly longer half-life for the cis isomer. inchem.org Specifically, the tissue persistence of trans-isomers has been shown to be shorter than that of cis-isomers, with a half-life approximately fivefold shorter in rodents. nih.govresearchgate.net Despite these differences in pharmacokinetics, the efficiency of inhibiting vitamin K epoxide reductase activity, which is central to the anticoagulant effect, has been shown to be similar between the cis- and trans-isomers. nih.govresearchgate.net

Research on Stereoisomer-Enriched Formulations for Environmental Impact Reduction

Research is being conducted to utilize the different properties of this compound isomers to reduce the environmental impact of rodenticides. smolecule.comresearchgate.net The finding that the trans-isomer of this compound is cleared more rapidly from tissues than the cis-isomer has led to investigations into formulations enriched in the trans-isomer. nih.govresearchgate.net The use of trans-isomers has been shown to drastically reduce this compound residues in the liver and other tissues of rodents. nih.govresearchgate.net This suggests that using this compound formulations largely enriched in trans-isomers could potentially decrease the risk of secondary poisoning in wildlife that prey on contaminated rodents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-Activity Relationship (SAR) studies investigate how variations in the chemical structure of a compound relate to changes in its biological activity. For this compound and its analogs, which are vitamin K antagonists, SAR studies focus on the structural features that influence their anticoagulant potency and interaction with the target enzyme, vitamin K epoxide reductase (VKOR). smolecule.comscispace.com this compound shares the core 4-hydroxycoumarin structure with other anticoagulants like warfarin (B611796), brodifacoum, and bromadiolone (B606368). osu.edu Differences in the side chains attached to this core structure contribute to variations in potency, pharmacokinetics, and persistence. osu.edunih.gov For instance, brodifacoum, a more potent analog, has a bromine-containing side chain which increases its lipophilicity and contributes to its longer half-life and higher accumulation in liver tissues compared to warfarin. smolecule.comscispace.comosu.edu SAR investigations on anticoagulant rodenticides aim to understand these relationships to potentially design compounds with improved efficacy or reduced environmental persistence. unl.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the activity of a molecule based on its molecular structure. nih.govmst.dk In the context of this compound and related pesticides, QSAR models aim to correlate molecular descriptors (numerical representations of chemical structure features) with biological activities, such as toxicity or enzyme inhibition. nih.govmst.dk This approach operates on the principle that similar structures tend to have similar properties and biological activities. mst.dk QSAR modeling can be used to explore relationships between the chemical structure of anticoagulant rodenticides and their effects. nih.govregulations.gov While QSAR modeling alone may not be sufficient for regulatory purposes like determining dermal absorption factors, it can be used in conjunction with experimental data to support evaluations. regulations.gov Studies have utilized QSAR approaches to investigate the properties of various pesticides, including this compound, and to explore potential relationships between their structures and activities. nih.govmst.dknih.gov For example, QSAR models have been applied to analyze large datasets of molecules and their properties, helping to identify relationships and potentially predict the activity of new or untested substances. nih.govmst.dk

Difenacoum in Integrated Pest Management Ipm Research Frameworks

Research on Difenacoum Efficacy within IPM Strategies

Research on this compound efficacy within IPM strategies examines how effectively it controls rodent populations in real-world scenarios, considering factors beyond just the toxicity of the compound. Studies compare this compound to other rodenticides and evaluate its performance as part of a broader control program that includes sanitation, proofing, and other non-chemical methods. p2infohouse.orgagriculture.gov.iebpca.org.uk

Laboratory evaluations have assessed this compound's efficacy against various rodent species, including warfarin-resistant Norway rats (Rattus norvegicus) and house mice (Mus musculus). Early studies indicated that this compound showed marked activity against warfarin-resistant common rats. nih.govnih.gov While effective, some laboratory findings suggested potential issues with palatability in early formulations. nih.gov

Field trials have provided further insights into this compound's efficacy. For instance, studies on farms with anticoagulant-resistant Norway rats in Germany found that while a first-generation anticoagulant (coumatetralyl) had limited success, a subsequent treatment with this compound bait failed to reduce population numbers significantly in that specific resistant population. This highlights that the presence and level of anticoagulant resistance in a rodent population can significantly impact the efficacy of this compound within an IPM strategy. nih.gov

Comparative studies have also been conducted to assess this compound's efficacy relative to other SGARs. One study comparing several SGARs found that while all tested compounds achieved 100% mortality in laboratory conditions, the time to death varied between active ingredients and formulations. tandfonline.com In that study, the average survival time for rats treated with this compound pellets was 5.96 ± 0.35 days. tandfonline.com

Efficacy can also be influenced by bait formulation and commercial supplier, suggesting that these factors play a role in how readily rodents consume a lethal dose. tandfonline.com

Research indicates that in areas where resistance to bromadiolone (B606368) and this compound is reported, the use of more potent SGARs like brodifacoum, difethialone, or flocoumafen (B607463) may be necessary for effective control, particularly in and around buildings. bpca.org.uksyngentappm.com

Behavioral Ecology Studies of Rodents in Relation to this compound Baiting

Understanding rodent behavioral ecology is crucial for effective baiting strategies within IPM. Research in this area investigates how rodents interact with this compound baits and bait stations, considering factors such as neophobia, bait acceptance, and feeding patterns. frontiersin.orgrrac.infomdpi.comlodi-uk.com

Rodents, particularly rats, can exhibit neophobia, a fear of new objects in their environment, including novel baits and bait stations. frontiersin.orgrrac.infobpca.org.ukrrac.info This can lead to initial low bait uptake, and it may take several days for rodents to become familiar with and accept the bait. rrac.info Strategies to mitigate neophobia include placing inactive bait prior to treatment or using natural materials to cover bait points where appropriate and secure. rrac.inforrac.info

Bait acceptance is influenced by various factors, including the presence of alternative food sources, bait palatability, and the location of bait placement. lodi-uk.comrodentgreen.com If readily available food is present, rodents may show low interest in the bait. lodi-uk.comrodentgreen.com1env.com The composition and formulation of the bait are also important for enhancing acceptance. rodentgreen.com

Studies have shown that consumption of anticoagulant baits can alter rodent behavior. For example, rats that consumed anticoagulant pellets were observed to spend more time in open spaces, potentially due to developing blindness. rodentgreen.com Anticoagulant consumption has also been linked to reduced food intake prior to mortality. rodentgreen.com These behavioral changes can have implications for baiting strategies and the risk of secondary poisoning. rodentgreen.com

Research has also explored behavioral resistance, where rodents avoid baits or bait stations. bpca.org.uk Some studies have identified instances of mice exhibiting avoidance behavior towards bait boxes and cereal-based baits, which are common components of rodenticides. bpca.org.uk This behavioral resistance can pose a challenge to control efforts, especially when combined with restrictions on bait placement methods. bpca.org.uk

Modeling Population Suppression and Control Effectiveness of this compound

Mathematical modeling is a valuable tool in IPM research to predict the impact of control strategies, including the use of this compound, on rodent populations. These models can help assess the likelihood of population suppression, the time required for control, and the potential for resistance development.